(2E)-2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid
Overview
Description
(2E)-2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of (2E)-2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butoxyphenylamine intermediate: This can be achieved by reacting 2-bromoanisole with butylamine under suitable conditions.
Coupling with 4-methylbenzaldehyde: The intermediate is then coupled with 4-methylbenzaldehyde in the presence of a base to form the desired product.
Oxidation and final adjustments: The final step involves oxidation and purification to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(2E)-2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
(2E)-2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
(2E)-2-[(2-butoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid can be compared with similar compounds such as:
2-[(2-methoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid: This compound has a methoxy group instead of a butoxy group, which may affect its reactivity and biological activity.
2-[(2-ethoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid: The ethoxy group provides different steric and electronic properties compared to the butoxy group.
2-[(2-propoxyphenyl)amino]-4-(4-methylphenyl)-4-oxobut-2-enoic acid: The propoxy group introduces variations in the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-(2-butoxyanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-4-13-26-20-8-6-5-7-17(20)22-18(21(24)25)14-19(23)16-11-9-15(2)10-12-16/h5-12,14,22H,3-4,13H2,1-2H3,(H,24,25)/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMAVBDWZFQOLR-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)C)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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